molecular formula C22H20N4O2 B2662667 N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 2380192-46-9

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2662667
CAS No.: 2380192-46-9
M. Wt: 372.428
InChI Key: WOERWKFHAROBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in biological imaging and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core This core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions The azetidine ring is then introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in biological imaging to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking within biological systems. Additionally, its structural features may enable it to inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride
  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate

Uniqueness

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and chemical sensing. Additionally, the presence of the azetidine and pyrazine rings provides opportunities for further functionalization and derivatization, enhancing its versatility in scientific research.

Properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-25(15-13-26(14-15)20-12-23-10-11-24-20)22(27)21-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)21/h2-12,15,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOERWKFHAROBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.